![molecular formula C17H18N6OS B2604542 2-{[4-氨基-5-(吡啶-4-基)-4H-1,2,4-三唑-3-基]硫代}-N-(2,4-二甲苯基)乙酰胺 CAS No. 886925-90-2](/img/structure/B2604542.png)
2-{[4-氨基-5-(吡啶-4-基)-4H-1,2,4-三唑-3-基]硫代}-N-(2,4-二甲苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C17H18N6OS and its molecular weight is 354.43. The purity is usually 95%.
BenchChem offers high-quality 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Protein Kinase Inhibition
The compound’s structure suggests potential as a protein kinase inhibitor. Researchers have synthesized derivatives by opening the central ring of the pyrido[3,4-g]quinazoline scaffold, leading to (pyridin-4-yl)(pyrimidin-4-yl)methane derivatives. These compounds were evaluated against a panel of protein kinases. Notably, the planar pyrido[3,4-g]quinazoline tricyclic system was found to be essential for maintaining protein kinase inhibitory potency .
Antimicrobial Activity
While exploring derivatives of this compound, researchers identified promising antimicrobial potential. Specifically, compounds 1a and 1b demonstrated good antimicrobial activity .
Neuroprotection
Ethyl 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate (a derivative of our compound) has been investigated for its neuroprotective effects. In studies using the neurotoxin MPTP, this compound showed protective effects by preserving levels of tyrosine hydroxylase (TH) and α-syn in the midbrain .
Magnetic Properties
Temperature-dependent magnetic susceptibility measurements revealed interesting properties in related compounds. For instance, double μ 1,1 -N 3− bridges in certain derivatives transmit ferromagnetic interactions between Mn 2+ centers, while μ- (bpt-H) − bridges transmit moderate antiferromagnetic interactions .
Drug Design and Optimization
Researchers can use this compound as a starting point for drug design and optimization. By modifying specific functional groups, they may enhance selectivity, bioavailability, and pharmacokinetic properties.
作用机制
Target of Action
The primary target of the compound 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide is alpha-synuclein (α-syn), a protein that plays a significant role in Parkinson’s disease . This protein is found in presynaptic terminals and is involved in the formation of intraneuronal inclusions, named Lewy bodies and Lewy neurites .
Mode of Action
The compound interacts with α-syn, preventing its aggregation into amyloid fibrils . These fibrils lead to neuronal pathological inclusions located both in the neuron soma and in axons, causing neurotoxicity and neurodegeneration . The compound has been shown to slightly reduce the α-syn aggregation .
Biochemical Pathways
The compound affects the biochemical pathway involving α-syn. In pathological conditions, α-syn aggregates into amyloid fibrils, leading to the formation of Lewy bodies and Lewy neurites . By inhibiting the aggregation of α-syn, the compound 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide can prevent the formation of these inclusions, thereby potentially mitigating the neurodegenerative process .
Pharmacokinetics
The compound has shown in vivo efficacy, suggesting that it has suitable bioavailability .
Result of Action
The compound’s action results in the prevention of neurodegeneration caused by the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) . It has been shown to prevent MPTP-induced bradykinesia and affect the levels of Parkinson’s disease markers after the administration of the same neurotoxin .
Action Environment
Given its demonstrated in vivo efficacy, it can be inferred that the compound is likely stable under physiological conditions .
属性
IUPAC Name |
2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6OS/c1-11-3-4-14(12(2)9-11)20-15(24)10-25-17-22-21-16(23(17)18)13-5-7-19-8-6-13/h3-9H,10,18H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSGKFGRUUNGAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2604459.png)
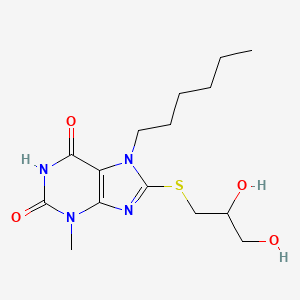
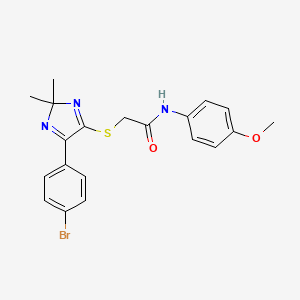
![(2E)-2-cyano-N-(furan-2-ylmethyl)-2-[5-(2-methylbenzyl)-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]ethanamide](/img/structure/B2604463.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-((4-methylquinolin-2-yl)thio)acetamide](/img/structure/B2604465.png)
![8-methyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2604467.png)
![N-(2,4-Dimethoxyphenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine;hydrochloride](/img/structure/B2604468.png)

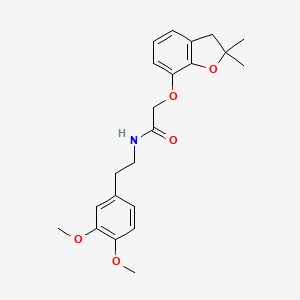
![6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-1-(2,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2604473.png)
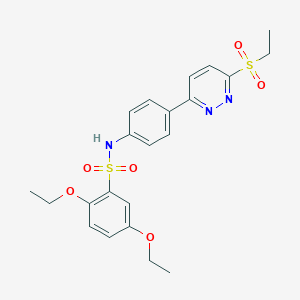
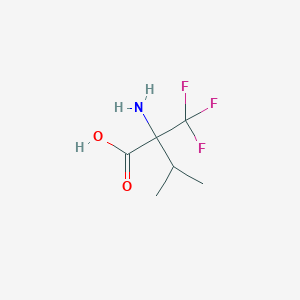
![2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2604479.png)
![3-butoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2604481.png)